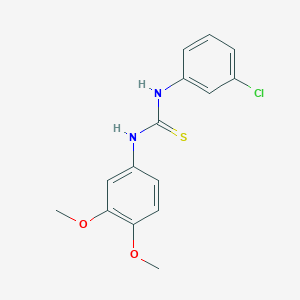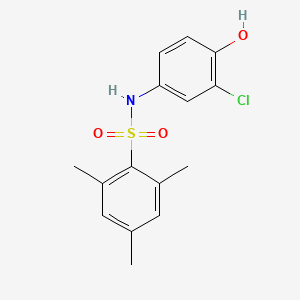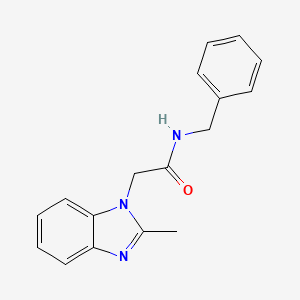
N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea, also known as BDMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDMU is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in the regulation of various physiological processes.
Wirkmechanismus
N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea inhibits sGC activity by binding to the heme group of the enzyme, which is essential for its catalytic activity. This leads to a decrease in the production of cGMP, which in turn leads to an increase in vascular tone. This compound has been shown to be a competitive inhibitor of sGC, with a Ki value of 4.6 nM.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of sGC activity. This compound has been shown to increase vascular tone and blood pressure in animal models, which is consistent with its inhibitory effect on sGC. This compound has also been shown to inhibit platelet aggregation and thrombus formation, which makes it a potential therapeutic agent for the prevention of thrombotic events.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea is its high potency and selectivity for sGC. This makes it a valuable tool for studying the role of sGC in various physiological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, this compound has been shown to have some off-target effects on other enzymes such as phosphodiesterases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea. One area of interest is the development of more potent and selective sGC inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of sGC in other physiological processes such as inflammation and oxidative stress. Additionally, the potential therapeutic applications of sGC inhibitors such as this compound in cardiovascular and thrombotic diseases warrant further investigation.
Synthesemethoden
The synthesis of N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea involves the reaction of 4-morpholinylurea with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acyl substitution mechanism and yields this compound as a white solid with a melting point of 216-218°C. The purity of this compound can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea has been extensively studied for its potential applications in scientific research. One of the major areas of research is the role of sGC in cardiovascular diseases. sGC is a key enzyme that regulates the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in the relaxation of vascular smooth muscle and the regulation of blood pressure. This compound has been shown to inhibit sGC activity in vitro and in vivo, leading to a decrease in cGMP levels and an increase in vascular tone. This makes this compound a valuable tool for studying the role of sGC in cardiovascular diseases such as hypertension and heart failure.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-morpholin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-12(14-15-3-5-17-6-4-15)13-9-1-2-10-11(7-9)19-8-18-10/h1-2,7H,3-6,8H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLBGLJFEOEZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5878324.png)
![N-benzyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5878332.png)
![4-[(4'-nitro-4-biphenylyl)amino]-4-oxobutanoic acid](/img/structure/B5878337.png)
![5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile](/img/structure/B5878347.png)
![3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5878349.png)
![3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5878355.png)
![N-(4-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5878358.png)
![3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid](/img/structure/B5878364.png)




